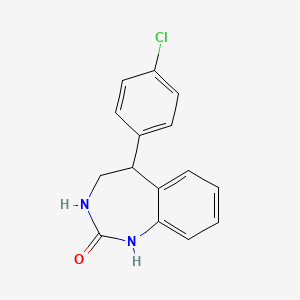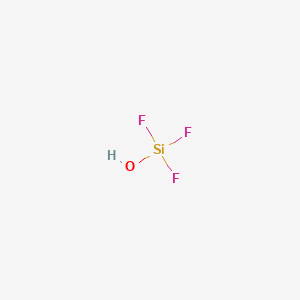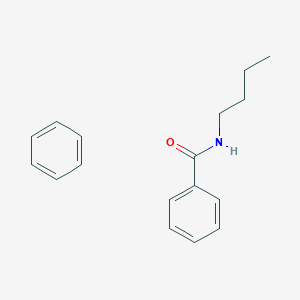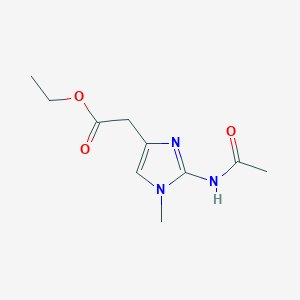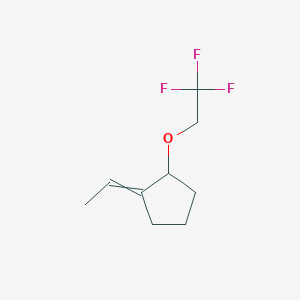![molecular formula C12H20O3 B14362423 Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol CAS No. 90542-59-9](/img/structure/B14362423.png)
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;8-tricyclo[52102,6]decanylmethanol is a compound that combines the simplest carboxylic acid, formic acid, with a complex bicyclic alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol typically involves the reaction of formic acid with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of boron trifluoride etherate (BF3·OEt2). This reaction yields exo-(formyloxy)tricyclo[5.2.1.02,6]dec-3-ene, which can further react with (meth)acrylic acids to form diesters .
Industrial Production Methods
Industrial production methods for this compound often involve the hydration of dicyclopentadiene using a heteropoly acid as a catalyst . This method is advantageous for large-scale production due to its high yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, alter cellular signaling pathways, and interact with biomolecules to exert its effects. These interactions are often mediated by the compound’s unique structure, which allows it to bind to specific sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid: The simplest carboxylic acid, known for its use in chemical synthesis and as a preservative.
Tricyclo[5.2.1.02,6]decane-2-carboxylic acid esters: Compounds with similar bicyclic structures, used in fragrance and flavor industries.
Uniqueness
Formic acid;8-tricyclo[52102,6]decanylmethanol is unique due to its combination of formic acid and a complex bicyclic alcohol structure
Propriétés
Numéro CAS |
90542-59-9 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol |
InChI |
InChI=1S/C11H18O.CH2O2/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;2-1-3/h7-12H,1-6H2;1H,(H,2,3) |
Clé InChI |
ZCWHWPHVTNWSFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3CO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)
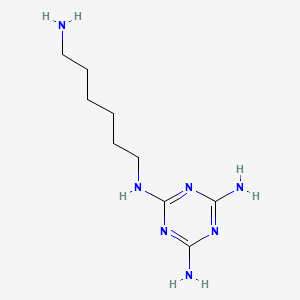
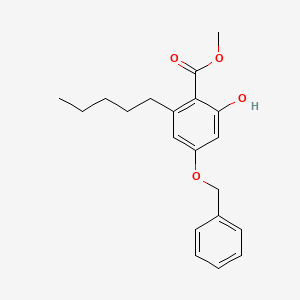
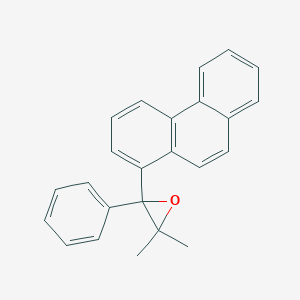
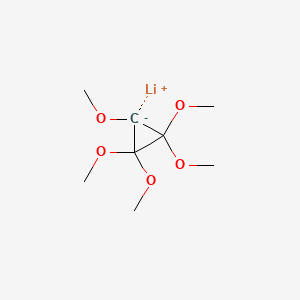
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
